molecular formula C21H20O5 B2498835 (Z)-isopropyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 622805-68-9

(Z)-isopropyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2498835
CAS No.: 622805-68-9
M. Wt: 352.386
InChI Key: MEUTVBORJGBBSR-GRSHGNNSSA-N
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Description

“(Z)-Isopropyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a synthetic benzofuran derivative characterized by a benzylidene substituent at the 2-position of the benzofuran core, a 3-oxo group, and an isopropyl ester-linked acetate moiety at the 6-position. The (Z)-configuration of the benzylidene double bond is critical for its stereochemical and biological properties. This compound belongs to a class of molecules studied for their structural similarity to triphenylethylene derivatives, which are known for estrogenic and anti-estrogenic activities . Its design leverages modular substitutions on the benzylidene and ester groups to modulate physicochemical and pharmacological properties.

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)25-20(22)12-24-16-7-8-17-18(11-16)26-19(21(17)23)10-15-6-4-5-14(3)9-15/h4-11,13H,12H2,1-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUTVBORJGBBSR-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-isopropyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound that belongs to the class of organic esters and features a complex structure that includes a benzofuran moiety. Its potential biological activities have garnered interest in medicinal chemistry, particularly regarding its interactions with various biochemical pathways and targets.

Chemical Structure and Properties

  • Molecular Formula : C21H20O5
  • Molecular Weight : 352.386 g/mol
  • IUPAC Name : Propan-2-yl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

The compound is characterized by the presence of an ester functional group and a benzofuran structure, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties.

The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of metabolic pathways:

  • Target Enzymes : The compound has been shown to interact with tyrosinase, an enzyme involved in melanin production. This interaction suggests potential applications in skin whitening agents by reducing melanin synthesis.
  • Biochemical Pathways : The compound affects the melanogenesis pathway, leading to decreased melanin production under certain conditions, especially in the presence of UV light which typically stimulates melanin production.

Antioxidant Activity

Research indicates that compounds with benzofuran structures often exhibit significant antioxidant activity. This is crucial for mitigating oxidative stress-related diseases. The antioxidant capacity can be quantitatively assessed using various assays like DPPH and ABTS.

Antimicrobial Activity

Studies have suggested that similar benzofuran derivatives possess antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of vital metabolic processes.

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study exploring the inhibitory effects of benzofuran derivatives on tyrosinase activity demonstrated that modifications in the benzofuran structure could enhance inhibitory potency. The presence of methyl groups was found to significantly affect the binding affinity to the enzyme active site.
  • Antifungal Efficacy : Another investigation into antifungal activity revealed that redox-active compounds targeting cellular antioxidation systems could effectively control fungal pathogens. This highlights the potential use of this compound in developing antifungal agents.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/PathwayReference
Benzofuran AAntioxidantN/A
Benzofuran BTyrosinase InhibitorTyrosinase
Benzofuran CAntifungalCellular Antioxidation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of benzofuran derivatives with variations in the benzylidene substituent and ester groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison of (Z)-Isopropyl 2-((2-(3-Methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate and Analogs

Compound Name Benzylidene Substituent Ester Group Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Properties/Activity
This compound (Target) 3-Methylphenyl Isopropyl C22H22O7 398.4* ~4.1† 7 Likely enhanced lipophilicity; potential estrogenic modulation
Methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 3-Fluorophenyl Methyl C19H15FO7 374.3 3.1‡ 7 Increased polarity due to fluorine; improved solubility
Methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 2,5-Dimethoxyphenyl Methyl C20H18O7 370.4 3.4 7 Methoxy groups enhance electron density; XLogP3 = 3.4
Isopropyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate 2-Methylchromenyl Isopropyl C24H22O7 422.4* ~4.5† 7 Extended conjugation via chromene; possible photochemical activity

*Estimated based on structural similarity to methyl analogs.
†Predicted using analogous substitution trends (e.g., isopropyl esters increase lipophilicity vs. methyl).
‡Inferred from fluorine’s electronegativity and substituent effects.

Key Findings:

Substituent Effects on Lipophilicity and Bioactivity: The 3-methylbenzylidene group in the target compound contributes to moderate lipophilicity (XLogP3 ~4.1), favoring membrane permeability. 2,5-Dimethoxyphenyl substitution (XLogP3 = 3.4) introduces electron-donating methoxy groups, which may stabilize charge-transfer interactions in receptor binding .

Ester Group Modulation :

  • Replacing methyl with isopropyl (target compound vs. ) increases steric bulk and lipophilicity, likely prolonging metabolic stability and tissue retention.

Biological Relevance :

  • Compounds with triphenylethylene-like frameworks (e.g., benzylidene-benzofurans) are historically linked to estrogen receptor modulation . The target compound’s 3-methylbenzylidene group may mimic hydrophobic interactions observed in anti-estrogenic agents like tamoxifen analogs.

Chromene Integration :

  • The chromene-containing analog demonstrates extended π-conjugation, which could enable applications in photodynamic therapy or fluorescence-based imaging.

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